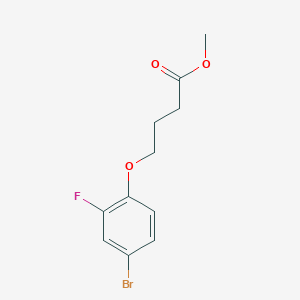

![molecular formula C9H7F2N3O B1418564 3-[5-(二氟甲基)-1,2,4-噁二唑-3-基]苯胺 CAS No. 1155522-11-4](/img/structure/B1418564.png)

3-[5-(二氟甲基)-1,2,4-噁二唑-3-基]苯胺

描述

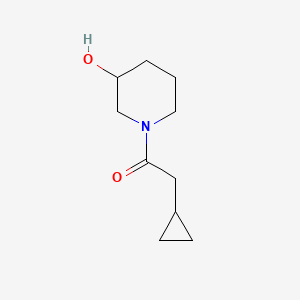

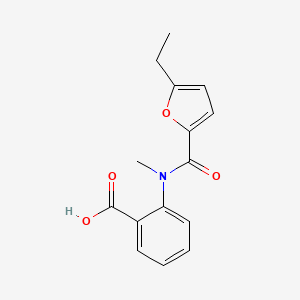

“3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline” is an organic compound with the molecular formula C9H7F2N3O . It is used for pharmaceutical testing .

Synthesis Analysis

The synthesis of compounds like “3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline” often involves difluoromethylation processes based on X–CF2H bond formation . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics .Molecular Structure Analysis

The molecular structure of “3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline” can be analyzed using a 3D model viewer . Once the molecule is drawn, it can be converted into a 3D model which is then displayed in the viewer .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline” include a molecular weight of 211.17 . Other properties such as boiling point and storage conditions are not explicitly mentioned in the search results .科学研究应用

抗肿瘤活性

3-[5-(二氟甲基)-1,2,4-噁二唑-3-基]苯胺衍生物在抗肿瘤研究中展现出有希望的应用。例如,类似于3-[5-(二氟甲基)-1,2,4-噁二唑-3-基]苯胺的新型1,2,4-噁二唑和三氟甲基吡啶衍生物已被合成并分析其在医学应用中的潜力,尤其是在癌症治疗方面。其中一些化合物已显示出对一系列癌细胞系的良好效力 (Maftei et al., 2016)。

聚合物单体

相关1,2,4-噁二唑中硝基团的选择性还原导致产生氨基化合物,这些化合物是氧化和自由基聚合的有希望的单体 (Tarasenko et al., 2017)。这表明它们在新型聚合材料的开发中具有潜力。

天然产物类似物的合成

与3-[5-(二氟甲基)-1,2,4-噁二唑-3-基]苯胺密切相关的1,2,4-噁二唑衍生物已被合成并测试其抗肿瘤活性。这包括开发具有潜在医学应用的天然产物类似物 (Maftei et al., 2013)。

抗糖尿病、抗炎和抗癌活性

合成的1,2,4-噁二唑衍生物已被筛选其抗糖尿病、抗炎和抗癌活性,突显了它们在治疗应用中的潜力 (Kavitha et al., 2016)。

GPR119受体激动剂

已进行了关于将1,2,4-噁二唑优化为GPR119受体激动剂的研究,该受体参与葡萄糖稳态,表明在糖尿病治疗中的潜在应用 (Wang et al., 2014)。

抗微生物活性

研究表明,合成的1,2,4-噁二唑衍生物对各种细菌和真菌菌株表现出抗微生物活性,暗示其在抗微生物药物开发中的应用 (Kavitha et al., 2016)。

苯胺传感

新型1,2,4-噁二唑衍生物已被用于苯胺传感的荧光猝灭研究,表明其在化学传感技术中的潜在应用 (Naik et al., 2018)。

未来方向

The future directions in the research and development of “3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline” and similar compounds involve the development of new eco-friendly synthetic strategies . There is also a growing interest in the precise site-selective installation of CF2H onto large biomolecules such as proteins .

作用机制

Mode of Action

Compounds with similar structures, such as difluoromethyl-1,3,4-oxadiazoles, have been reported to act as mechanism-based and essentially irreversible inhibitors of histone deacetylase 6 (hdac6) . This suggests that 3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline might interact with its targets in a similar manner, leading to irreversible inhibition.

Biochemical Pathways

If it indeed acts as an inhibitor of HDAC6 like its structural analogs, it could potentially affect the acetylation state of histones and other proteins, thereby influencing gene expression and cellular functions .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile .

Result of Action

If it acts similarly to difluoromethyl-1,3,4-oxadiazoles, it could potentially lead to changes in protein acetylation and gene expression, with downstream effects on cellular functions .

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially affect its activity .

属性

IUPAC Name |

3-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2N3O/c10-7(11)9-13-8(14-15-9)5-2-1-3-6(12)4-5/h1-4,7H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQEGRVSPFYNYAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=NOC(=N2)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(5-bromothiophen-3-yl)methyl]cyclopropanamine](/img/structure/B1418494.png)

![2-[2-(2-Chlorobenzenesulfonamido)acetamido]acetic acid](/img/structure/B1418499.png)

![5-[(4-Methoxyphenyl)carbamoyl]thiophene-2-carboxylic acid](/img/structure/B1418500.png)